L-Alanine, glycyl-L-leucyl-

Catalog No.
S15285377
CAS No.
32557-24-7
M.F
C11H21N3O4
M. Wt
259.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Alanine, glycyl-L-leucyl-

CAS Number

32557-24-7

Product Name

L-Alanine, glycyl-L-leucyl-

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]propanoic acid

Molecular Formula

C11H21N3O4

Molecular Weight

259.30 g/mol

InChI

InChI=1S/C11H21N3O4/c1-6(2)4-8(14-9(15)5-12)10(16)13-7(3)11(17)18/h6-8H,4-5,12H2,1-3H3,(H,13,16)(H,14,15)(H,17,18)/t7-,8-/m0/s1

InChI Key

PAWIVEIWWYGBAM-YUMQZZPRSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)CN

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CN

Description

Gly-Leu-Ala is an oligopeptide.

L-Alanine, glycyl-L-leucyl- is a dipeptide composed of the amino acids L-Alanine and L-Leucine, linked by a peptide bond. This compound has garnered interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The specific sequence of amino acids suggests that it may possess unique properties and functions that differentiate it from other peptides. The molecular formula for L-Alanine, glycyl-L-leucyl- is C11H21N3O4C_{11}H_{21}N_{3}O_{4} with a molecular weight of approximately 241.30 g/mol .

Typical for peptides:

  • Hydrolysis: Under acidic or basic conditions, the peptide bond can be hydrolyzed, resulting in the release of free amino acids.
  • Oxidation: The side chains of certain amino acids may undergo oxidation, particularly if they contain sulfhydryl groups.
  • Reduction: Disulfide bonds can be reduced to free thiols, affecting the peptide's structure and function.
  • Substitution: Site-directed mutagenesis can alter specific amino acid residues, creating analogs with potentially different biological activities.

Peptides like L-Alanine, glycyl-L-leucyl- are known to exhibit various biological activities. They may influence cellular processes such as:

  • Cell Signaling: The compound could interact with receptors or enzymes, modulating signaling pathways that affect cellular responses.
  • Antimicrobial Properties: Some peptides exhibit antimicrobial activity, potentially making them useful in therapeutic applications against infections.
  • Immune Response Modulation: Peptides can play roles in enhancing or suppressing immune responses, which is valuable in vaccine development and autoimmune disease treatment .

The synthesis of L-Alanine, glycyl-L-leucyl- typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis process generally involves the following steps:

  • Attachment of the First Amino Acid: The carboxyl group of L-Alanine is attached to the resin.
  • Deprotection: The protecting group on the amino group of L-Alanine is removed to allow for further coupling.
  • Coupling: L-Leucine is activated and coupled to the growing peptide chain.
  • Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

L-Alanine, glycyl-L-leucyl- has several applications across different fields:

  • Biochemistry: It serves as a model compound for studying peptide synthesis and structure-function relationships.
  • Medicine: Potential therapeutic applications include drug delivery systems and vaccine development.
  • Food Industry: It may be used as a flavor enhancer or nutritional supplement due to its amino acid composition .
  • Cosmetics: Peptides are often incorporated into skincare products for their beneficial effects on skin health.

Studies on the interactions of L-Alanine, glycyl-L-leucyl- with various biological targets are crucial for understanding its mechanism of action. For instance:

  • Receptor Binding Studies: Investigating how this peptide binds to specific receptors can elucidate its role in signaling pathways.
  • Enzyme Interaction: Understanding how it interacts with enzymes may reveal its potential as an inhibitor or activator in bio

L-Alanine, glycyl-L-leucyl- shares similarities with various other peptides but has unique structural features that influence its biological activity. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Glycyl-L-Valyl-L-Valyl-L-Isoleucyl-L-AlanineComposed of glycine, valine, isoleucine, and alanineValine-rich structure may enhance hydrophobic interactions
Glycyl-L-LeucineA simpler dipeptide consisting only of glycine and leucineFocused on leucine's role in protein synthesis
L-Leucyl-L-AlanineAnother dipeptide featuring leucine and alaninePotentially different bioactivity due to leucine dominance

L-Alanine, glycyl-L-leucyl-'s unique combination of amino acids contributes to its distinct properties compared to these similar compounds. Its specific sequence may endow it with particular biological functions that can be leveraged in therapeutic and industrial applications .

XLogP3

-3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

259.15320616 g/mol

Monoisotopic Mass

259.15320616 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-11

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